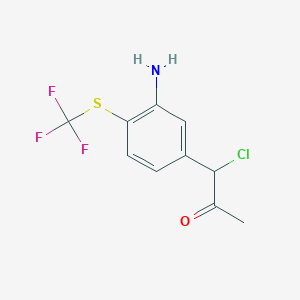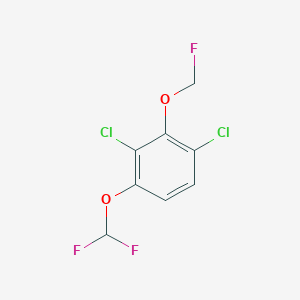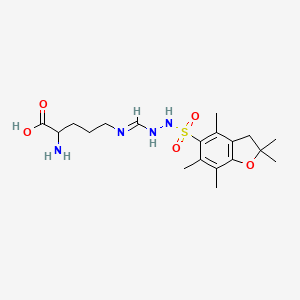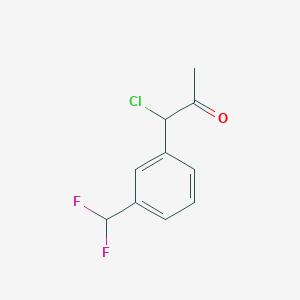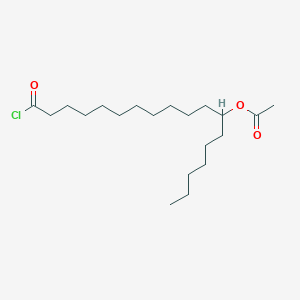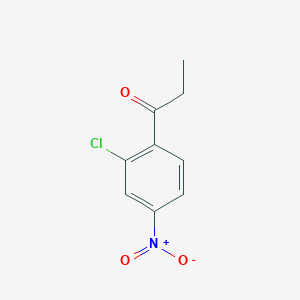
1-(2-Chloro-4-nitrophenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-4-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-nitrophenyl)propan-1-one can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . Specific conditions and reagents for the synthesis of this compound may include the use of chlorinating and nitrating agents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale electrophilic aromatic substitution reactions. These methods are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated process control to ensure consistent product quality.
化学反应分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Chloro-4-aminophenyl)propan-1-one.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted phenylpropanones.
科学研究应用
1-(2-Chloro-4-nitrophenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of dyes, pesticides, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
相似化合物的比较
Similar Compounds
Similar compounds to 1-(2-Chloro-4-nitrophenyl)propan-1-one include:
2-Chloro-4-nitrophenol: A chlorinated nitrophenol with similar chemical properties and applications.
4-Chloro-2-nitrophenol: Another chlorinated nitrophenol used in the synthesis of various industrial chemicals.
2,6-Dichloro-4-nitrophenol: A compound with two chlorine atoms and a nitro group, used in similar applications.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and potential applications. Its combination of chloro and nitro groups makes it a versatile intermediate in organic synthesis and a valuable compound for scientific research.
属性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC 名称 |
1-(2-chloro-4-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClNO3/c1-2-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 |
InChI 键 |
DZRWHAISPYMMCW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


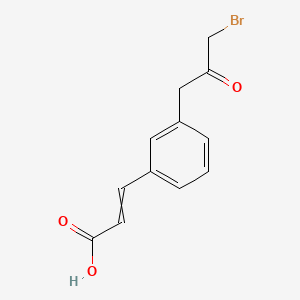
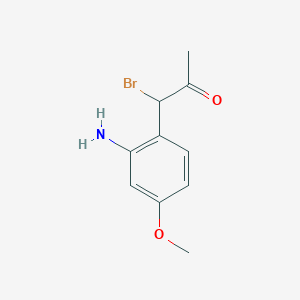
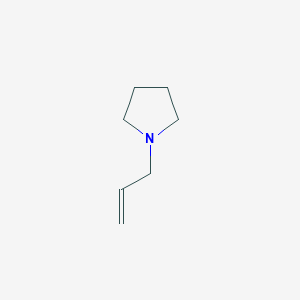
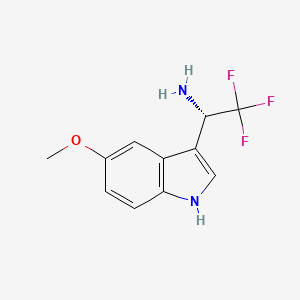
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)
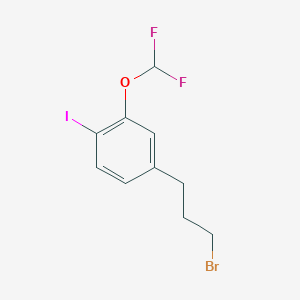
![(E)-N-(4-(4-amino-3-(5-chloro-3-methylbenzofuran-2-yl)-7-oxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl)-4-(dimethylamino)but-2-enamide](/img/structure/B14054260.png)
